![molecular formula C8H9BrN2O B1524251 2-Amino-5-bromo-N-methylbenzamide CAS No. 1257996-85-2](/img/structure/B1524251.png)
2-Amino-5-bromo-N-methylbenzamide
Overview
Description
2-Amino-5-bromo-N-methylbenzamide is a chemical compound with the molecular formula C8H9BrN2O . It has an average mass of 215.047 Da and a monoisotopic mass of 213.974167 Da .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-bromo-N-methylbenzamide consists of a benzamide core with a bromine atom at the 5-position and a methyl group attached to the nitrogen atom .Scientific Research Applications
Industrial Applications
The industrial applications of 2-Amino-5-bromo-N-methylbenzamide may include its use as an intermediate in the synthesis of more complex chemical compounds. Its bromine atom makes it a good candidate for further chemical reactions, such as substitutions or coupling reactions, which are essential in the production of various industrial chemicals .
Environmental Impact
The environmental impact of chemicals like 2-Amino-5-bromo-N-methylbenzamide is an important area of research. Studies could focus on its biodegradability, potential toxicity to aquatic life, and how it interacts with other environmental chemicals. Understanding these factors is crucial for assessing the risks associated with its production and use .
Analytical Methods
2-Amino-5-bromo-N-methylbenzamide can be used to develop and refine analytical methods. Its well-defined structure allows for the testing of spectroscopic techniques like NMR, HPLC, LC-MS, and UPLC, which are vital for the qualitative and quantitative analysis of chemical substances .
Synthesis Research
Research into the synthesis of 2-Amino-5-bromo-N-methylbenzamide can lead to the development of new synthetic routes that are more efficient, cost-effective, or environmentally friendly. Such studies contribute to the broader field of organic synthesis, which is fundamental to the advancement of chemistry as a whole .
properties
IUPAC Name |
2-amino-5-bromo-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOIOLDALWLHAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679535 | |
Record name | 2-Amino-5-bromo-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-N-methylbenzamide | |
CAS RN |
1257996-85-2 | |
Record name | 2-Amino-5-bromo-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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